1-(4-Ethoxyphenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea
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Overview
Description
1-(4-Ethoxyphenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea is a synthetic organic compound with a complex structure It features an ethoxyphenyl group, a methylpyridinyl group, and a piperidinyl group linked through a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxyphenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea typically involves multiple steps:
Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be introduced through an etherification reaction, where 4-ethoxyphenol is reacted with an appropriate alkylating agent under basic conditions.
Synthesis of the Methylpyridinyl Intermediate: The 2-methylpyridinyl group can be synthesized via a Friedländer synthesis, involving the condensation of an aldehyde with a ketone in the presence of an acid catalyst.
Formation of the Piperidinyl Intermediate: The piperidinyl group can be introduced through a reductive amination reaction, where a ketone or aldehyde is reacted with piperidine in the presence of a reducing agent.
Coupling of Intermediates: The final step involves coupling the ethoxyphenyl, methylpyridinyl, and piperidinyl intermediates through a urea linkage. This can be achieved by reacting the intermediates with an isocyanate or carbodiimide reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyphenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific groups are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce new functional groups such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
1-(4-Ethoxyphenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea has several scientific research applications:
Medicinal Chemistry: The compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions, especially those involving neurotransmitter receptors or ion channels.
Material Science: The compound’s unique structure may make it suitable for use in the development of advanced materials, such as polymers or nanomaterials with specific properties.
Industrial Applications: It may find use in the synthesis of specialty chemicals, agrochemicals, or as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic interactions, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, alteration of receptor signaling, or modulation of ion channel function.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea: Similar structure with a methoxy group instead of an ethoxy group.
1-(4-Ethoxyphenyl)-3-((1-(2-chloropyridin-4-yl)piperidin-4-yl)methyl)urea: Similar structure with a chloropyridinyl group instead of a methylpyridinyl group.
1-(4-Ethoxyphenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)ethyl)urea: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
1-(4-Ethoxyphenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyphenyl group may enhance its lipophilicity, while the methylpyridinyl and piperidinyl groups may contribute to its binding affinity and selectivity for certain molecular targets.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-3-27-20-6-4-18(5-7-20)24-21(26)23-15-17-9-12-25(13-10-17)19-8-11-22-16(2)14-19/h4-8,11,14,17H,3,9-10,12-13,15H2,1-2H3,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZJPOLCFXEHQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C3=CC(=NC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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